Potassium hexabromoiridate(IV)

説明

Potassium hexabromoiridate(IV) is not directly discussed in the provided papers. However, the papers do provide insights into various potassium compounds and their synthesis, molecular structures, and properties, which can be somewhat related to the analysis of potassium hexabromoiridate(IV). For instance, the synthesis of hexaamidostannates(IV) of potassium and other alkali metals involves reactions under specific conditions that could be relevant to the synthesis of other potassium compounds .

Synthesis Analysis

The synthesis of potassium-based compounds, as seen in the provided papers, often involves reactions under controlled conditions. For example, the preparation of hexaamidostannates(IV) of potassium requires the reaction of tetraphenyl tin with alkali amides in an autoclave at elevated temperatures with ammonia as a solvent . Similarly, potassium hexafluoroplatinate (IV) is likely synthesized through controlled reactions, although the exact method is not detailed in the papers .

Molecular Structure Analysis

The molecular structure of potassium compounds is determined using X-ray diffraction methods. For example, the structure of potassium hexaamidostannate(IV) was solved in the space group R 3, with isolated octahedra units [Sn(NH2)6]2− and potassium coordinated trigonal anti-prismatically by 6 amide ions . Although the structure of potassium hexabromoiridate(IV) is not provided, similar techniques would be used to determine its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of potassium hexabromoiridate(IV). However, they do discuss the coordination chemistry of potassium in various compounds. For instance, in potassium tetraethylammonium hexathiocyanatoplatinate(IV), potassium cations are coordinated by six nitrogen atoms of thiocyanate groups, forming a three-dimensional coordination polymer . This suggests that potassium hexabromoiridate(IV) may also form complex structures through its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium compounds are diverse. For example, the hexaamidostannates(IV) of potassium form colorless, transparent hexagonal plates , while potassium hexafluoroplatinate (IV) has a hexagonal unit cell with slightly irregular octahedral fluoro complexes . These properties are determined through various analytical techniques, such as X-ray diffraction and thermogravimetric analysis, which would also be applicable to potassium hexabromoiridate(IV) to understand its properties.

科学的研究の応用

Synthesis and Study of Potassium Hexabromoiridate(IV)

- Specific Scientific Field: Inorganic Chemistry .

- Summary of the Application: Potassium hexabromoiridate(IV) is synthesized and studied using various methods . This complex is used in the field of inorganic chemistry for various research purposes .

- Methods of Application or Experimental Procedures: A new method of synthesis of potassium hexabromoiridate(IV) was developed. This complex was studied using X-ray diffraction and elemental analyses and electronic absorption, IR, and Raman spectroscopy methods .

- Results or Outcomes: The crystallographic parameters of the synthesized potassium hexabromoiridate(IV) were determined. The thermal decomposition of this salt in an inert atmosphere was also investigated .

Further Study of Potassium Hexabromoiridate(IV)

- Specific Scientific Field: Inorganic Chemistry .

- Summary of the Application: Potassium hexabromoiridate(IV) continues to be synthesized and studied using various methods . This complex is used in the field of inorganic chemistry for various research purposes .

- Methods of Application or Experimental Procedures: A new method of synthesis of potassium hexabromoiridate(IV) was developed. This complex was studied using X-ray diffraction and elemental analyses and electronic absorption, IR, and Raman spectroscopy methods .

- Results or Outcomes: The product of the first stage of the K2[IrBr6] thermolysis was identified . The thermal decomposition of this salt in an inert atmosphere was also investigated .

Further Study of Potassium Hexabromoiridate(IV)

- Specific Scientific Field: Inorganic Chemistry .

- Summary of the Application: Potassium hexabromoiridate(IV) continues to be synthesized and studied using various methods . This complex is used in the field of inorganic chemistry for various research purposes .

- Methods of Application or Experimental Procedures: A new method of synthesis of potassium hexabromoiridate(IV) was developed. This complex was studied using X-ray diffraction and elemental analyses and electronic absorption, IR, and Raman spectroscopy methods .

- Results or Outcomes: The product of the first stage of the K2[IrBr6] thermolysis was identified . The thermal decomposition of this salt in an inert atmosphere was also investigated .

Safety And Hazards

特性

IUPAC Name |

dipotassium;hexabromoiridium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.Ir.2K/h6*1H;;;/q;;;;;;+4;2*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDYABYRTHADQA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

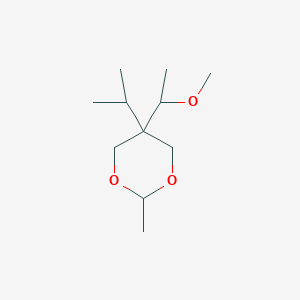

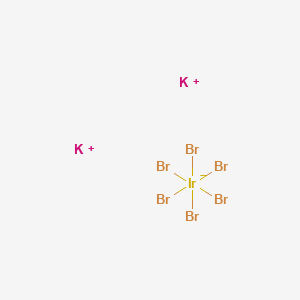

[K+].[K+].Br[Ir-2](Br)(Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6IrK2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexabromoiridate(IV) | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。